molecular formula C22H29N5O2 B3006759 8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 922475-03-4

8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B3006759
CAS No.: 922475-03-4
M. Wt: 395.507
InChI Key: JEKNNNRRNSWVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives, including the mentioned compound, were synthesized, showing potent ligand activity for the 5-HT(1A) receptor. Preliminary studies indicated anxiolytic-like activity and comparable antidepressant effects to known medications in animal models. This suggests its potential for future research in anxiolytic and antidepressant drug development (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

Further structure-activity relationship studies highlighted the significance of the substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This underlines the compound's utility in identifying potent ligands for these receptors, aiding in the development of new psychiatric medications (Zagórska et al., 2015).

Luminescence Sensing Applications

The compound's framework has also been utilized in the synthesis of lanthanide(III)-organic frameworks, exhibiting selective sensitivity to benzaldehyde derivatives. This demonstrates its potential application in fluorescence sensing, contributing to chemical detection and analytical methodologies (Shi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing imidazole rings have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name

6-(2,3-dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-5-6-7-8-12-27-20(28)18-19(24(4)22(27)29)23-21-25(13-14-26(18)21)17-11-9-10-15(2)16(17)3/h9-11H,5-8,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKNNNRRNSWVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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